Ethyl 3-(1,3-dioxolan-2-yl)propanoate
CAS No.: 86197-13-9
Cat. No.: VC19295404
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86197-13-9 |
---|---|
Molecular Formula | C8H14O4 |
Molecular Weight | 174.19 g/mol |
IUPAC Name | ethyl 3-(1,3-dioxolan-2-yl)propanoate |
Standard InChI | InChI=1S/C8H14O4/c1-2-10-7(9)3-4-8-11-5-6-12-8/h8H,2-6H2,1H3 |
Standard InChI Key | SRBMYZYTVOAXBV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC1OCCO1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 3-(1,3-dioxolan-2-yl)propanoate features a 1,3-dioxolane ring—a five-membered cyclic acetal—covalently linked to a propanoate ester group. The dioxolane ring contributes to the compound’s stereoelectronic properties, while the ester moiety enhances its solubility in organic solvents. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 174.194 g/mol |
Exact Mass | 174.089 Da |
Polar Surface Area (PSA) | 44.76 Ų |
Partition Coefficient (LogP) | 0.7026 |
The dioxolane ring adopts a puckered conformation, with the oxygen atoms at positions 1 and 3 facilitating hydrogen bonding and nucleophilic interactions .
Spectroscopic Identification
Infrared (IR) spectroscopy of related dioxolane derivatives, such as ethyl 2-methyl-1,3-dioxolane-2-propionate (CAS 941-43-5), reveals characteristic absorption bands for the C-O-C stretching vibrations of the dioxolane ring (1,050–1,150 cm) and ester carbonyl groups (1,720–1,750 cm) . Nuclear magnetic resonance (NMR) data for the parent compound would typically show distinct signals for the dioxolane protons (δ 4.8–5.2 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH).
Synthetic Methodologies
Direct Esterification
The most common synthesis route involves the acid-catalyzed esterification of 3-(1,3-dioxolan-2-yl)propanoic acid with ethanol:
Yields vary between 68% and 93%, depending on reaction conditions such as temperature, catalyst concentration, and solvent choice . For instance, Kanemasa et al. achieved an 85% yield using sulfuric acid as a catalyst under reflux in toluene .
Reactivity and Chemical Transformations
Hydrolysis and Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to form a diol and regenerate the propanoic acid derivative:
This reactivity is exploited in prodrug design, where the dioxolane acts as a protective group for hydroxyl functionalities.
Nucleophilic Substitution
The electron-deficient carbon adjacent to the dioxolane oxygen is susceptible to nucleophilic attack. For example, Grignard reagents react with the compound to form tertiary alcohols, enabling the construction of complex polyoxygenated frameworks.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antiviral and anticancer agents. Herdewijn et al. utilized it to develop nucleoside analogs with modified sugar moieties, enhancing metabolic stability .
Polymer Science
Incorporating the dioxolane group into polymer backbones improves material flexibility and biodegradability. Copolymers derived from Ethyl 3-(1,3-dioxolan-2-yl)propanoate exhibit tunable glass transition temperatures (), making them suitable for biomedical coatings.
Green Chemistry
The compound’s ester and acetal functionalities make it a candidate for bio-based solvents. Its low toxicity and high boiling point (~200°C, estimated) align with sustainable chemistry initiatives.
Future Directions and Research Gaps
Despite its utility, key challenges remain:
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Stereocontrol: Current syntheses yield racemic mixtures; asymmetric methods are underexplored.
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Thermodynamic Data: Melting points, enthalpies of formation, and solubility parameters require empirical determination.
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Biological Profiling: Systematic studies on cytotoxicity and pharmacokinetics are needed to expand pharmaceutical applications .
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